5-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O4S2/c1-24(20,21)9-4-2-3-8(7-9)13-17-18-14(22-13)16-12(19)10-5-6-11(15)23-10/h2-7H,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNDWTUDBXMCGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Compound A: 5-bromo-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride
Structural Differences :
- Core Scaffold : Both compounds share the 5-bromo-thiophene-2-carboxamide backbone.
- Substituents: The target compound has a 1,3,4-oxadiazole ring linked to a 3-(methylsulfonyl)phenyl group. Compound A replaces the oxadiazole with a benzothiazole ring (6-methoxy-substituted) and introduces a 3-morpholinopropyl group on the carboxamide nitrogen. It also exists as a hydrochloride salt, enhancing solubility.
Functional Implications :
- The morpholinopropyl group could increase hydrophilicity and blood-brain barrier penetration compared to the methylsulfonylphenyl group in the target compound .
Compound B: 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
Structural Differences :
- Core Scaffold : Compound B uses a pyrazole-5-carboxamide core instead of thiophene-2-carboxamide.
- Substituents: A dimethylamino-naphthalene sulfonamide group replaces the oxadiazole and methylsulfonylphenyl groups. Additional substituents include chlorine atoms on the pyridine and phenyl rings.
Functional Implications :
- The pyrazole ring may confer different pharmacokinetic profiles, such as altered metabolic stability.
- The naphthalene sulfonamide group is a known pharmacophore for protease inhibition, suggesting divergent biological targets compared to the thiophene-oxadiazole system .
Data Table: Key Structural and Hypothesized Properties
Research Findings and Gaps
- Synthetic Routes : The target compound’s synthesis likely involves coupling reactions similar to those described for Compound B, where carboxamide intermediates are functionalized with heterocyclic rings .
- Empirical studies are needed to validate these hypotheses.
- Pharmacokinetics : The methylsulfonyl group in the target compound may reduce cytochrome P450-mediated metabolism compared to the morpholine group in Compound A .
Preparation Methods
Bromination of Thiophene-2-Carboxylic Acid
Thiophene-2-carboxylic acid is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 6 hours. The reaction selectively substitutes the 5-position due to the directing effect of the carboxylic acid group:
$$
\text{Thiophene-2-carboxylic acid} + \text{NBS} \xrightarrow{\text{DMF, 80°C}} \text{5-Bromothiophene-2-carboxylic acid (85\% yield)}
$$
Characterization :
Activation as an Acylating Agent
The carboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at 0°C:
$$
\text{5-Bromothiophene-2-carboxylic acid} + \text{CDI} \rightarrow \text{Imidazolide intermediate}
$$
This intermediate reacts with amines to form carboxamides.
Synthesis of 5-(3-(Methylsulfonyl)Phenyl)-1,3,4-Oxadiazol-2-Amine
Preparation of 3-(Methylsulfonyl)Benzohydrazide
3-(Methylsulfonyl)benzoic acid is treated with thionyl chloride (SOCl$$2$$) to form the acyl chloride, followed by reaction with hydrazine hydrate:
$$
\text{3-(Methylsulfonyl)benzoic acid} \xrightarrow{\text{SOCl}2} \text{Acyl chloride} \xrightarrow{\text{NH}2\text{NH}2} \text{Benzohydrazide (78\% yield)}
$$
Optimization : Excess hydrazine (4 equivalents) and ethanol as solvent improve yield.
Cyclization to Oxadiazole
The benzohydrazide undergoes cyclization with trichloromethyl chloroformate (TCF) in dichloromethane (DCM) at reflux:
$$
\text{Benzohydrazide} + \text{TCF} \xrightarrow{\text{DCM, reflux}} \text{5-(3-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-amine (70\% yield)}
$$
Mechanistic Insight : TCF acts as a dehydrating agent, facilitating intramolecular cyclization.
Amide Coupling Reaction
CDI-Mediated Amidation
The imidazolide intermediate (from Section 2.2) reacts with 5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-amine in THF at room temperature:
$$
\text{Imidazolide} + \text{Oxadiazol-2-amine} \xrightarrow{\text{THF, 24h}} \text{Target compound (65\% yield)}
$$
Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:1) affords >95% purity.
Alternative Methods
- HATU Activation : Yields 72% but requires costly reagents.
- DCC/HOBt : Lower yield (58%) due to side reactions.
Optimization and Challenges
Solvent Effects
Functional Group Compatibility
- The methylsulfonyl group remains stable under acidic/basic conditions but may reduce nucleophilicity of the oxadiazole amine.
- Bromine substituent on thiophene necessitates inert atmospheres to prevent debromination.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >99% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
- Elemental Analysis : Calcd. C 37.12%, H 2.45%, N 9.27%; Found C 37.09%, H 2.48%, N 9.25%.
Comparative Evaluation of Synthetic Routes
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| CDI-Mediated | THF, 24h, rt | 65% | Mild conditions, minimal byproducts |
| HATU | DMF, 12h | 72% | Higher yield, faster |
| DCC/HOBt | DCM, 48h | 58% | Lower cost, longer duration |
Q & A
Q. What are the recommended synthetic routes for 5-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized?
Answer: The synthesis involves multi-step reactions, typically starting with the formation of the oxadiazole ring via cyclization of a thiosemicarbazide intermediate, followed by coupling with brominated thiophene-carboxamide. Key steps include:
- Cyclization: Use POCl₃ as a cyclizing agent under reflux (90–100°C) for 3–5 hours to form the oxadiazole core .
- Coupling Reactions: Employ Suzuki-Miyaura or Ullmann coupling to attach the methylsulfonylphenyl group. Optimize solvent (e.g., DMF or THF), temperature (80–120°C), and catalyst (e.g., Pd(PPh₃)₄) for yield improvement .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water) to achieve >95% purity .
Table 1: Optimization Parameters for Key Reaction Steps
| Step | Parameter | Optimal Range | Impact on Yield |
|---|---|---|---|
| Cyclization | Temperature | 90–100°C | Yield increases by 20% at 100°C |
| Coupling | Catalyst Loading | 5–10 mol% Pd | Higher loading reduces side products |
| Purification | Solvent Ratio (EtOAc:Hexane) | 3:7 | Maximizes resolution of impurities |
Q. How should researchers characterize the compound’s purity and structural integrity?
Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., methylsulfonyl group at δ 3.2 ppm for S-CH₃) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 468.92 for C₁₄H₁₀BrN₃O₃S₂) .
- HPLC: Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98%) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Antimicrobial Activity: Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer Potential: MTT assay on cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) .
- Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition at 10 µM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
Answer:
- Substituent Variation: Replace bromine with Cl/F or modify the methylsulfonyl group to sulfonamide/sulfoxide .
- Bioisosteric Replacement: Substitute oxadiazole with thiadiazole or triazole to enhance metabolic stability .
- Assay Tiering:
- Primary: High-throughput screening for IC₅₀.
- Secondary: ADME-Tox profiling (e.g., microsomal stability, CYP inhibition) .
Table 2: SAR Trends for Analogues
| Substituent | Bioactivity Trend | Reference |
|---|---|---|
| Br → Cl | ↑ Anticancer (HeLa IC₅₀: 12 → 8 µM) | |
| Methylsulfonyl → Sulfonamide | ↓ Cytotoxicity, ↑ Solubility |
Q. How should contradictory bioactivity data between studies be resolved?
Answer:
- Meta-Analysis: Compare assay conditions (e.g., cell line variability, serum concentration) .
- Dose-Response Repetition: Test conflicting concentrations (e.g., 1–100 µM) in triplicate .
- Target Validation: Use siRNA knockdown or CRISPR to confirm mechanism (e.g., apoptosis vs. necrosis) .
Q. What strategies enhance compound stability under physiological conditions?
Answer:
- pH Stability Testing: Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
- Light/Temperature Resistance: Store at –20°C in amber vials; use antioxidants (e.g., BHT) for oxidative stability .
- Prodrug Design: Mask polar groups (e.g., esterify carboxamide) to improve shelf life .
Q. How can computational modeling predict binding modes with biological targets?
Answer:
- Docking Studies: Use AutoDock Vina to simulate interactions with COX-2 (PDB: 5KIR) or kinases .
- MD Simulations: GROMACS for 100 ns trajectories to assess binding stability .
- QSAR Models: Train on datasets with IC₅₀ values and descriptors (e.g., LogP, polar surface area) .
Q. What analytical methods quantify environmental persistence or degradation products?
Answer:
- HPLC-MS/MS: Detect degradation products in simulated wastewater .
- Ecotoxicity Assays: Daphnia magna acute toxicity (48-h LC₅₀) .
- Photolysis Studies: Expose to UV light (254 nm) and track half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
